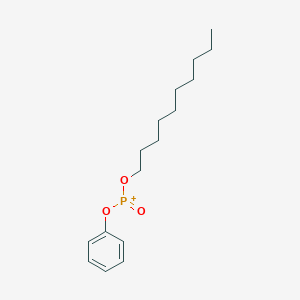

Phosphonic acid, decyl phenyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phosphonic acid, decyl phenyl ester, also known as this compound, is a useful research compound. Its molecular formula is C16H26O3P+ and its molecular weight is 297.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Phosphonic acid, decyl phenyl ester has the chemical formula C16H26O3P and is characterized by a phosphonic acid functional group attached to a decyl phenyl ester moiety. This structure allows for unique interactions in various applications, particularly in the formation of novel materials and biological activity.

Materials Science

Surface Functionalization

Phosphonic acids are known for their ability to modify surfaces, particularly in the context of metal oxides. The phosphonic acid functional group can form strong bonds with metal surfaces, leading to enhanced properties such as corrosion resistance and improved adhesion.

Data Table: Surface Functionalization Applications

| Material | Application | Result |

|---|---|---|

| Titanium Dioxide | Coating for enhanced stability | Improved hydrophobicity and durability |

| Aluminum Oxide | Adhesion promoter | Increased bond strength in composites |

Case Study: Coating Technologies

A study demonstrated that applying phosphonic acid esters to titanium dioxide significantly improved its stability under environmental stressors, highlighting the potential for these compounds in protective coatings for industrial applications .

Pharmaceutical Applications

Bioactivity

Phosphonic acids have been explored for their bioactive properties. They can serve as drug candidates or pro-drugs due to their ability to mimic phosphate groups in biological systems. This characteristic is particularly valuable in targeting bone tissues and enhancing drug delivery.

Data Table: Bioactive Properties of Phosphonic Acids

| Compound Type | Application | Mechanism of Action |

|---|---|---|

| Phosphonate Pro-drugs | Osteoporosis treatment | Mimics natural phosphate metabolism |

| Antiviral Agents | Inhibition of viral replication | Targets viral polymerases |

Case Study: Osteoporosis Treatment

Research has indicated that phosphonic acid derivatives can effectively inhibit bone resorption, making them suitable candidates for osteoporosis treatments . The ability to selectively target bone tissue enhances their therapeutic efficacy.

Environmental Chemistry

Water Treatment

Phosphonic acids are utilized in water treatment processes due to their chelating properties. They can bind to metal ions, thus preventing scale formation and enhancing water quality.

Data Table: Environmental Applications

| Application | Mechanism | Benefits |

|---|---|---|

| Scale Inhibition | Chelation of metal ions | Reduces maintenance costs |

| Heavy Metal Remediation | Binding and precipitation | Enhances removal efficiency |

Case Study: Heavy Metal Removal

A study demonstrated that phosphonic acid esters could effectively bind heavy metals in contaminated water sources, facilitating their removal and improving overall water quality .

Analytical Chemistry

Phosphonic acids are also employed in analytical chemistry as reagents or standards in various assays due to their stability and predictable reactivity.

Propiedades

Número CAS |

15780-96-8 |

|---|---|

Fórmula molecular |

C16H26O3P+ |

Peso molecular |

297.35 g/mol |

Nombre IUPAC |

decoxy-oxo-phenoxyphosphanium |

InChI |

InChI=1S/C16H26O3P/c1-2-3-4-5-6-7-8-12-15-18-20(17)19-16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3/q+1 |

Clave InChI |

CUWQAYAUSITMNO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCO[P+](=O)OC1=CC=CC=C1 |

SMILES canónico |

CCCCCCCCCCO[P+](=O)OC1=CC=CC=C1 |

Key on ui other cas no. |

15780-96-8 |

Sinónimos |

Phosphonic acid decyl=phenyl ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.